Product packaging for 2-(2,5-Difluoro-benzyl)-piperazine(Cat. No.:)

2-(2,5-Difluoro-benzyl)-piperazine

Cat. No.: B14847735
M. Wt: 212.24 g/mol
InChI Key: KMILWZSOMDFKSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Difluoro-benzyl)-piperazine is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a piperazine core, which is a privileged scaffold in pharmaceutical development due to its favorable physicochemical properties and ability to improve water solubility and bioavailability of drug candidates . The piperazine ring's two nitrogen atoms provide distinct sites for molecular modification, allowing researchers to fine-tune the properties of target molecules . The 2,5-difluorobenzyl substituent on the piperazine ring is a key structural motif that can influence the molecule's electronic properties, lipophilicity, and overall binding affinity to biological targets. Fluorine atoms are commonly introduced in drug design to modulate metabolic stability, membrane permeability, and conformational geometry. Research into similar benzylpiperazine and fluorinated piperazine derivatives highlights their potential application in the synthesis of compounds with a range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties . For instance, piperazine hybrids with natural product derivatives have demonstrated potent in vitro antitumor activities against various cancer cell lines . Furthermore, synthetic methodologies for related 1-benzyl-2-substituted piperazines provide efficient pathways for creating diverse chemical libraries for biological screening . This product is intended for research applications only, strictly within laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14F2N2 B14847735 2-(2,5-Difluoro-benzyl)-piperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14F2N2

Molecular Weight

212.24 g/mol

IUPAC Name

2-[(2,5-difluorophenyl)methyl]piperazine

InChI

InChI=1S/C11H14F2N2/c12-9-1-2-11(13)8(5-9)6-10-7-14-3-4-15-10/h1-2,5,10,14-15H,3-4,6-7H2

InChI Key

KMILWZSOMDFKSW-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)CC2=C(C=CC(=C2)F)F

Origin of Product

United States

The Piperazine Scaffold: a Privileged Structure in Medicinal Chemistry

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in a vast array of approved pharmaceutical agents. nih.govnih.gov Its prevalence is not coincidental but rather a testament to its favorable physicochemical and pharmacological properties. nih.govnih.gov The piperazine scaffold is considered a "privileged structure" due to its ability to serve as a versatile template for the development of ligands for a wide range of biological targets. nih.govnih.gov

The unique characteristics of the piperazine moiety contribute to its widespread use in drug discovery. nih.gov Its basic nature, conferred by the two nitrogen atoms, allows for the formation of salts, which can enhance solubility and facilitate formulation. nih.gov Furthermore, the piperazine ring can exist in different conformations, providing a degree of structural flexibility that can be crucial for optimal binding to a biological target. nih.gov The presence of two nitrogen atoms also offers multiple points for chemical modification, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. nih.govnih.gov This adaptability has led to the incorporation of the piperazine scaffold in drugs with diverse therapeutic applications, including antipsychotic, antidepressant, antihistamine, and anticancer agents. sigmaaldrich.comlookchem.comwisdomlib.orgamanote.com

The introduction of substituents onto the piperazine ring can significantly impact a molecule's biological activity. wisdomlib.org The nitrogen atoms can be functionalized to introduce a variety of groups that can modulate properties such as lipophilicity, metabolic stability, and receptor affinity. nih.govnih.gov This inherent versatility makes the piperazine scaffold a valuable building block in the design of new therapeutic agents. nih.govcapotchem.cn

The Role of Fluorine in Modern Drug Design

The incorporation of fluorine atoms into drug candidates has become a powerful and widely adopted strategy in medicinal chemistry. chemrxiv.org The unique properties of fluorine, when strategically placed within a molecule, can lead to significant improvements in various aspects of a drug's profile, including its potency, metabolic stability, and bioavailability. wisdomlib.org

One of the primary reasons for the use of fluorine is its ability to act as a bioisostere for a hydrogen atom. With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to be substituted with minimal steric perturbation. chemrxiv.org However, its high electronegativity dramatically alters the electronic properties of the molecule. chemrxiv.org This can lead to enhanced binding affinity with a target protein through favorable electrostatic interactions. orgsyn.org

Preclinical Pharmacological Spectrum and Biological Activity

Investigation of Antiproliferative and Cytotoxic Effects

There is currently no publicly available scientific literature or data regarding the investigation of 2-(2,5-Difluoro-benzyl)-piperazine for any antiproliferative or cytotoxic effects against cancer cell lines or other cell types. While some novel piperazine (B1678402) derivatives have been synthesized and evaluated for their potential to induce apoptosis in cancer cells, no such studies have been reported for this specific compound. ijcmas.com

Evaluation of Anti-inflammatory and Immunomodulatory Potentials

No studies have been published that evaluate the anti-inflammatory or immunomodulatory potential of this compound. While other piperazine derivatives have been investigated for these properties, data for the 2,5-difluorobenzyl substituted variant is absent from the current scientific record. wisdomlib.orgnih.gov

Assessment of Antimicrobial and Antiparasitic Activities

There are no available research findings on the antimicrobial or antiparasitic activities of this compound. The piperazine class of compounds is known for its anthelmintic properties and some derivatives have been explored for antibacterial and antifungal activity, but this specific compound has not been assessed in such studies. wisdomlib.orgresearchgate.netnih.gov

Exploration of Central Nervous System (CNS) Activities

While various benzylpiperazine derivatives have been developed as ligands for central nervous system targets, there is no specific information available on the CNS activities of this compound. nih.gov Studies on related compounds often focus on their potential as sigma receptor ligands or other neurological targets, but data for this particular molecule is not present in the literature. nih.gov

Modulatory Effects on Specific Biological Targets (e.g., Receptors, Enzymes)

There is no information available in the scientific literature regarding the modulatory effects of this compound on any specific biological targets such as receptors or enzymes.

In Vivo Efficacy Studies in Relevant Preclinical Disease Models

Consistent with the lack of in vitro data, there are no published in vivo efficacy studies for this compound in any preclinical models of disease. Such studies would typically follow initial in vitro characterization, which has not been reported for this compound. nih.govnih.govnih.gov

Molecular Mechanisms of Action

Elucidation of Molecular Target Interactions and Binding Profiles

The benzylpiperazine scaffold is a privileged structure in medicinal chemistry, known to interact with a diverse range of protein targets. The binding profiles of its derivatives have been characterized for several key receptor families, including dopamine (B1211576), serotonin (B10506), sigma (σ), and chemokine receptors.

Derivatives of piperazine (B1678402) are recognized for their interaction with dopamine D2-like receptors . For instance, various N-(1-ethyl-2-pyrrolidinylmethyl)-dihydro-benzo[g]indole-carboxamide derivatives, which incorporate a piperazine-like structure, have been evaluated for their binding affinity to these receptors. nih.gov Similarly, a series of fluorine-containing N-(2-methoxyphenyl)piperazine analogues demonstrated high affinity for the dopamine D3 receptor, with some compounds showing high selectivity for D3 over D2 receptors. nih.gov

The sigma (σ) receptor is another significant target. Certain 1-(pyrimidin-2-yl)piperazine derivatives have been identified as potent ligands for sigma binding sites. nih.gov In a comparative study, the replacement of a piperidine (B6355638) ring with a piperazine ring significantly impacted the affinity for the σ1 receptor, highlighting the piperazine moiety's role in molecular recognition at this target. nih.gov The σ2 receptor has also been identified as a target for piperazine-containing compounds in the context of neurodegenerative diseases. nih.gov

Furthermore, the parent compound, 1-benzylpiperazine (B3395278) (BZP), is known as a serotonergic agonist . nih.gov Patents have also described other piperazine derivatives as 5-HT receptor antagonists. google.com

Finally, the C-C chemokine receptor 5 (CCR5) , a critical co-receptor for HIV-1 entry into cells, is a well-documented target for piperazine-based compounds. Numerous studies have focused on developing piperazine derivatives as potent CCR5 antagonists for anti-HIV therapy. wikipedia.orgsemanticscholar.orgnih.govnih.gov These antagonists are thought to bind to a hydrophobic pocket within the transmembrane domains of the receptor. wikipedia.org

Table 1: Representative Binding Affinities of Benzylpiperazine Derivatives This table is interactive. You can sort and filter the data.

Compound Class Target Receptor Representative Compound Binding Affinity (Kᵢ or IC₅₀) Source
Fluorinated N-phenylpiperazines Dopamine D₃ Compound 20e Kᵢ = 0.17 nM nih.gov
1-(Pyrimidin-2-yl)piperazines Sigma (σ) Site Compound 16 (BMS 181100) IC₅₀ = 112 nM nih.gov
Piperazine Derivatives Sigma-1 (σ₁) Compound 4 Kᵢ = 1531 nM nih.gov
Piperidine Derivatives (for comparison) Sigma-1 (σ₁) Compound 5 Kᵢ = 3.64 nM nih.gov
Piperazine Derivatives Histamine (B1213489) H₃ Compound 4 Kᵢ = 3.17 nM nih.gov

Analysis of Enzyme Inhibition Kinetics and Allosteric Modulation

Beyond direct receptor binding, benzylpiperazine derivatives are notable for their ability to inhibit key enzymes, particularly monoamine oxidase (MAO).

Monoamine Oxidase (MAO) Inhibition: MAO enzymes are responsible for the degradation of monoamine neurotransmitters. Studies have shown that piperazine-dithiocarbamate derivatives can be potent and selective inhibitors of MAO-A. dergipark.org.trdergipark.org.tr In contrast, other research has focused on developing N-methyl-piperazine chalcones as selective inhibitors of MAO-B. nih.gov

The inhibition mechanism has been explored for several of these compounds. Kinetic analysis of N-methyl-piperazine chalcones revealed them to be reversible and competitive MAO-B inhibitors, with Kᵢ values in the sub-micromolar range. nih.gov Similarly, certain piperine (B192125) derivatives, which also feature a piperazine-like ring system, act as competitive inhibitors of human MAO-B (hMAO-B). nih.gov This competitive mode of action suggests that the inhibitors vie with the natural substrate for access to the enzyme's active site.

Allosteric Modulation: While direct evidence for allosteric modulation by 2-(2,5-Difluoro-benzyl)-piperazine is not available, this mechanism is a known mode of action for ligands targeting G protein-coupled receptors (GPCRs), a family to which many piperazine targets belong. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, offering a more nuanced way to control receptor activity and potentially greater subtype selectivity.

Table 2: MAO Inhibition by Representative Piperazine Derivatives This table is interactive. You can sort and filter the data.

Compound Class Target Enzyme Representative Compound Inhibition (IC₅₀) Kinetic Mechanism Source
Piperazine-dithiocarbamates MAO-A Compound 2e 0.074 µM - dergipark.org.trdergipark.org.tr
N-methyl-piperazine chalcones MAO-B Compound 2k 0.71 µM Reversible, Competitive (Kᵢ = 0.21 µM) nih.gov
N-methyl-piperazine chalcones MAO-B Compound 2n 1.11 µM Reversible, Competitive (Kᵢ = 0.28 µM) nih.gov
Piperine Derivatives hMAO-B Compound 15 47.4 nM Competitive nih.gov

Receptor Agonism/Antagonism and Downstream Signaling Pathways

The interaction of benzylpiperazine derivatives with their target receptors leads to functional consequences, either mimicking (agonism) or blocking (antagonism) the action of endogenous ligands and triggering or inhibiting downstream signaling pathways.

Receptor Antagonism: As noted, a significant body of research exists on piperazine-based CCR5 antagonists , which block the receptor and prevent HIV-1 viral entry. semanticscholar.orgnih.govnih.gov In other studies, piperazine derivatives have been characterized as sigma-1 (σ1) receptor antagonists , a property that contributes to their potential antinociceptive (pain-relieving) effects. nih.gov Furthermore, behavioral tests on D2-like receptor ligands showed that they could reduce amphetamine-induced hyperactivity, a functional outcome consistent with receptor antagonism or inverse agonism. nih.gov

Receptor Agonism: The parent compound, 1-benzylpiperazine (BZP), acts as a serotonergic agonist , stimulating serotonin receptors. nih.gov

Downstream Signaling: The functional activity of these compounds has been directly linked to specific intracellular signaling pathways. For example, the intrinsic activity of dopamine D2 and D3 receptor ligands was assessed using a forskolin-dependent adenylyl cyclase assay. nih.gov Since D2-like receptors are Gαi-coupled, their stimulation typically leads to the inhibition of adenylyl cyclase, a key enzyme in the production of the second messenger cyclic AMP (cAMP). Another benzylpiperazine-aminopyridine compound, ALTO-100, has been found to increase signaling through the tropomyosin receptor kinase B (TrkB) pathway , which is crucial for neuronal survival and plasticity. wikipedia.org

Cellular Pathway Perturbation Analysis

The culmination of molecular interactions and signaling modulation is the perturbation of broader cellular pathways, affecting metabolism, cell function, and survival.

Metabolic Pathways: Analysis of the parent compound, benzylpiperazine (BZP), shows that it is metabolized in the body by the cytochrome P450 enzyme system and catechol-O-methyl-transferase (COMT). europa.eu This metabolic pathway leads to the formation of several products, including hydroxylated metabolites and piperazine itself, which are then excreted. europa.euresearchgate.net

Neurotransmitter Pathways: The inhibition of MAO by piperazine derivatives directly perturbs the degradation pathway of monoamine neurotransmitters like dopamine and serotonin. dergipark.org.trnih.gov By preventing their breakdown, these inhibitors increase the synaptic availability of these neurotransmitters, a mechanism central to the treatment of depression and neurodegenerative diseases.

Pathogen Entry Pathways: The action of piperazine-based CCR5 antagonists perturbs the cellular pathway used by the HIV-1 virus to infect immune cells. wikipedia.orgsemanticscholar.org By blocking the CCR5 co-receptor, these molecules effectively disrupt the viral life cycle at the entry stage.

Neuroplasticity Pathways: Compounds like ALTO-100 have been shown to enhance hippocampal neuroplasticity and neurogenesis. wikipedia.org This indicates a profound perturbation of the cellular pathways that govern the growth, connection, and survival of neurons, particularly in brain regions associated with memory and mood.

Structure Activity Relationship Sar Elucidation and Molecular Design

Influence of Fluorine Substitution Pattern on the Benzyl (B1604629) Moiety on Pharmacological Properties

The presence and positioning of fluorine atoms on the benzyl group of benzylpiperazine derivatives play a significant role in modulating their pharmacological properties. Fluorine, being the most electronegative element, can profoundly influence a molecule's electronic environment, pKa, lipophilicity, and metabolic stability, thereby affecting its interaction with biological targets. nih.gov

In the context of 2-(2,5-Difluoro-benzyl)-piperazine, the difluoro substitution pattern is a key determinant of its activity. Research on a series of 1-(substituted benzyl)-4-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine derivatives has shed light on the impact of fluorine substitution on anti-Helicobacter pylori activity. nih.gov It was observed that the anti-H. pylori potential of the 2,5-difluoro benzyl piperazine (B1678402) derivative was diminished compared to a 2,4,5-triflouro benzyl piperazine counterpart, which exhibited a strong inhibitory response. nih.gov This suggests that the specific placement and number of fluorine substituents are critical for this particular biological activity.

Generally, the introduction of fluorine atoms to a phenyl ring can lead to enhanced biological activity. nih.gov For instance, in some chalcone-piperazine hybrids, compounds substituted with fluorine atoms on the benzene (B151609) ring showed the best anti-tumor activity. nih.gov The electron-withdrawing nature of fluorine can alter the charge distribution of the aromatic ring, potentially leading to more favorable interactions with receptor sites. Moreover, the carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can enhance metabolic stability and bioavailability. nih.gov

The following table summarizes the influence of different substitution patterns on the benzyl moiety on the anti-H. pylori activity of some benzylpiperazine derivatives.

Substitution on Benzyl MoietyObserved Anti-H. pylori ActivityReference
2,5-DifluoroWeak to no response nih.gov
2,4,5-TrifluoroStrong inhibitory response nih.gov
2,5-DichloroNot specified in the provided text nih.gov

Role of the Piperazine Ring Substitution and Conformation on Biological Activity

The piperazine ring is a common scaffold in many pharmacologically active compounds due to its ability to be readily modified and its favorable physicochemical properties. nih.govnih.gov Both the substitution on the piperazine nitrogen atoms and the ring's conformation are critical for the biological activity of this compound analogs.

The substitution pattern on the piperazine ring can dramatically alter a compound's pharmacological profile. For instance, in a series of N1-(flavon-7-yl)amidrazones incorporating N-piperazines, leaving the piperazine ring unsubstituted was found to be better for anti-K562 activity. nih.gov Conversely, in other series, substitution on the piperazine ring is essential for activity. For example, in a study of piperazine derivatives as histamine (B1213489) H3 and sigma-1 receptor antagonists, replacing a piperazine ring with a piperidine (B6355638) ring did not significantly affect affinity at the H3 receptor but had a pronounced effect on sigma-1 receptor affinity. acs.orgnih.gov This highlights the nuanced role of the heterocyclic core in receptor recognition.

The conformation of the piperazine ring, which typically exists in a chair or boat conformation, also plays a crucial role. beilstein-journals.org The spatial arrangement of substituents on the piperazine ring is dictated by its conformation, which in turn affects how the molecule fits into a receptor's binding pocket. researchgate.net Dynamic NMR studies have shown that N,N'-substituted piperazines can exist as rotational conformers due to the partial double bond character of the amide bond and the limited ring conversion. beilstein-journals.org This conformational flexibility, or rigidity in some cases, can be a key determinant of biological activity.

Stereochemical Determinants of Biological Activity for Chiral Derivatives

Chirality, or the "handedness" of a molecule, is a fundamental aspect of molecular recognition in biological systems. For chiral derivatives of this compound, the stereochemistry at any chiral center can have a profound impact on their biological activity. mdpi.commdpi.com This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact differently with the different enantiomers or diastereomers of a chiral drug. mdpi.com

Studies on various classes of chiral compounds have consistently demonstrated that stereochemistry is a critical driver of potency and pharmacokinetics. mdpi.com For example, in a study of antimicrobial 2,5-diketopiperazines, the different stereoisomers exhibited clear differences in their solution structures and membrane interaction potentials, which explained the variations in their bioactivity. nih.gov It has been shown that even a subtle change in stereochemistry can lead to significant differences in antimalarial activity, suggesting that stereoselective uptake mechanisms may be involved. mdpi.com

While specific studies on the stereochemical determinants of this compound are not detailed in the provided search results, the general principles of medicinal chemistry strongly suggest that if a chiral center is introduced into this molecule, the different stereoisomers would likely exhibit distinct pharmacological profiles. This could manifest as one enantiomer being significantly more active than the other, or the two enantiomers having different types of activity altogether.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govopenpharmaceuticalsciencesjournal.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the drug design process.

For piperazine derivatives, both 2D and 3D-QSAR studies have been successfully applied to understand the structural requirements for various biological activities, such as antidepressant and antihistamine effects. nih.govnih.gov In these studies, various molecular descriptors are calculated for each compound in a series, and statistical methods are used to build a predictive model.

Examples of descriptors that have been found to be important for the activity of piperazine derivatives include:

Atype_C_6, Dipole-mag, S_sssCH, and Jurs-PNSA-3: These were found to influence 5-hydroxytryptamine (5-HT) reuptake inhibition activity in a study on aryl alkanol piperazine derivatives. nih.gov

HOMO, PMI-mag, S_sssN, and Shadow-XZ: These descriptors were identified as important for noradrenaline (NA) reuptake inhibition activity in the same study. nih.gov

Electrostatic and steric factors: A 3D-QSAR study on piperazine derivatives with antihistamine and antibradykinin effects found that these factors, but not hydrophobic factors, were correlated with the antagonistic effect. nih.gov

While a specific QSAR model for this compound was not found, the successful application of QSAR to other piperazine derivatives indicates that this approach would be valuable for optimizing the pharmacological properties of this compound. A QSAR model for this class of compounds could help in identifying the optimal electronic, steric, and hydrophobic properties of the benzyl and piperazine moieties for a desired biological activity.

Rational Design Principles for Optimized this compound Analogues

Based on the SAR and QSAR findings for piperazine derivatives, several rational design principles can be proposed for creating optimized analogues of this compound. These principles aim to guide the modification of the parent molecule to enhance its potency, selectivity, and pharmacokinetic properties.

Key Design Principles:

Fine-tuning of the Benzyl Moiety's Fluorination Pattern: The number and position of fluorine atoms on the benzyl ring are critical. While the 2,5-difluoro pattern is a starting point, exploring other patterns, such as 2,4,5-trifluoro, may lead to improved activity for certain targets. nih.gov The electronic effects of fluorine substitution should be carefully considered to optimize interactions with the target receptor. nih.gov

Strategic Substitution on the Piperazine Ring: The piperazine ring offers a key point for modification. Depending on the target, either maintaining an unsubstituted N-H group or introducing specific substituents could be beneficial. nih.gov The size, lipophilicity, and hydrogen bonding capacity of the substituent will influence the compound's activity and should be systematically explored.

Introduction and Control of Stereochemistry: If chiral centers are introduced, the synthesis should be stereoselective to isolate and evaluate individual enantiomers. mdpi.com As biological activity is often stereospecific, identifying the more potent enantiomer is a crucial step in optimization.

Leveraging QSAR Insights: The development of a specific QSAR model for this class of compounds would be highly beneficial. nih.govnih.gov Such a model could guide the selection of substituents with optimal electronic and steric properties, accelerating the discovery of more potent analogues.

Balancing Pharmacodynamic and Pharmacokinetic Properties: The piperazine core is known to improve the pharmacokinetic features of drug candidates due to its basicity and its ability to increase water solubility. nih.gov Modifications should aim to maintain or improve these favorable properties while enhancing the desired pharmacological activity.

By applying these rational design principles, it is possible to systematically explore the chemical space around this compound and develop new analogues with optimized therapeutic potential.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the binding mode and affinity of a potential drug candidate.

In the context of piperazine (B1678402) derivatives, molecular docking studies have been instrumental in elucidating their interactions with various biological targets. For instance, research on piperazine derivatives as antimicrobial agents has utilized molecular docking to predict their binding to microbial enzymes. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the ligand's binding affinity and specificity. nih.gov

For 2-(2,5-Difluoro-benzyl)-piperazine, molecular docking simulations can be employed to predict its interaction with a range of potential protein targets. The difluorobenzyl group can participate in various interactions, including hydrophobic and halogen bonds, while the piperazine ring can form hydrogen bonds and salt bridges. A hypothetical docking study of this compound into an enzyme active site might reveal the interactions detailed in the table below.

Table 1: Hypothetical Molecular Docking Interactions for this compound

Interacting Ligand MoietyType of InteractionPotential Interacting Amino Acid Residues
Piperazine Nitrogen (protonated)Hydrogen Bond / Salt BridgeAspartic Acid, Glutamic Acid
Piperazine NitrogenHydrogen BondSerine, Threonine, Tyrosine
2,5-Difluorobenzyl Ringπ-π StackingPhenylalanine, Tyrosine, Tryptophan
Fluorine AtomsHalogen Bond / HydrophobicLeucine, Isoleucine, Valine

Furthermore, molecular docking has been used to understand the binding of 2-substituted piperazines to receptors like the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov These simulations can confirm that specific enantiomers of the compounds fit favorably into the receptor's binding pocket, aligning key nitrogen atoms with those of known agonists like Epibatidine. nih.gov

Molecular Dynamics Simulations to Characterize Ligand-Protein Binding Events

Molecular dynamics (MD) simulations provide a dynamic view of a ligand-protein complex over time, offering insights into the stability of the binding pose predicted by molecular docking. By simulating the movements of atoms and molecules, MD can reveal conformational changes in both the ligand and the protein upon binding.

An MD simulation of a this compound-protein complex would involve placing the docked complex in a simulated physiological environment (water, ions) and observing its behavior over nanoseconds. A stable complex would be indicated by minimal deviations in the ligand's position within the binding site and stable protein secondary structures. researchgate.net This analysis helps to validate the docking results and provides a more realistic model of the binding event.

Virtual Screening for Novel Scaffolds and Lead Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be either ligand-based or structure-based.

In the context of identifying novel compounds with similar potential activities to this compound, both approaches could be valuable.

Ligand-based virtual screening would use the known structure of this compound as a template to search for compounds with similar 2D or 3D features.

Structure-based virtual screening would involve docking a large library of compounds into the binding site of a known or predicted protein target of this compound.

Virtual screening campaigns have been successfully used to identify potential inhibitors for various targets, including those in cancer and infectious diseases. nih.govnih.gov For instance, a screening of a compound library might identify novel scaffolds that, like the piperazine core, can be chemically modified to optimize activity and pharmacokinetic properties. The process often involves filtering compounds based on criteria like Lipinski's rule of five to assess their drug-likeness. nih.gov

Conformational Analysis and Pharmacophore Modeling

Conformational analysis and pharmacophore modeling are crucial for understanding the three-dimensional arrangement of a molecule and the key chemical features responsible for its biological activity.

Conformational Analysis: For 2-substituted piperazines, conformational analysis has shown a preference for the axial conformation of the substituent on the piperazine ring. nih.gov This axial orientation can be further stabilized by intramolecular hydrogen bonds in certain derivatives. nih.gov This preferred conformation is critical as it dictates the spatial arrangement of the functional groups, which in turn influences how the molecule interacts with its biological target. nih.gov For this compound, the orientation of the difluorobenzyl group relative to the piperazine ring would significantly impact its binding potential.

Pharmacophore Modeling: A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models for N-Aryl and N-Heteroaryl piperazine antagonists have been developed. nih.gov A typical pharmacophore model for this class of compounds might include features such as:

A positive ionizable feature (from the piperazine nitrogen)

Hydrogen bond acceptors and donors

Hydrophobic/aromatic regions

Table 2: Example Pharmacophore Features for Piperazine Derivatives

Pharmacophore FeatureCorresponding Chemical Moiety
Positive Nitrogen CenterProtonated Piperazine Nitrogen
Hydrogen Bond DonorPiperazine N-H
Hydrogen Bond AcceptorFluorine atoms, second piperazine nitrogen
Hydrophobic GroupDifluorobenzyl ring

These models are valuable tools for designing new compounds with desired biological activity and for virtual screening to identify novel molecules that match the pharmacophore hypothesis. nih.gov

Advanced Research Directions and Therapeutic Implications

Development of Next-Generation 2-(2,5-Difluoro-benzyl)-piperazine Analogues with Enhanced Specificity

The development of next-generation analogues from a lead compound like this compound is a critical process in medicinal chemistry aimed at optimizing potency, selectivity, and pharmacokinetic properties. The structure of this compound offers multiple points for chemical modification to enhance its specificity for a given biological target.

Key strategies for analogue development include:

Substitution at the N4-position: The secondary amine on the piperazine (B1678402) ring is a primary site for modification. Introducing various alkyl or aryl groups can dramatically alter the compound's pharmacological profile. Structure-activity relationship (SAR) studies on related piperazine series have shown that the nature of this substituent is crucial for target affinity and selectivity. nih.govnih.gov For example, in prazosin-related compounds, modifications on the piperazine ring significantly impact affinity and selectivity for α-adrenoreceptors. nih.gov

Modification of the Benzyl (B1604629) Ring: The 2,5-difluoro substitution pattern can be altered. Moving the fluorine atoms to other positions (e.g., 2,4-difluoro or 3,5-difluoro) or replacing them with other electron-withdrawing or electron-donating groups can fine-tune electronic properties and binding interactions.

Bioisosteric Replacement: The benzyl ring itself could be replaced with other aromatic or heteroaromatic systems (e.g., pyridinyl, thienyl) or even non-aromatic bioisosteres to explore new chemical space and potentially improve properties like solubility or metabolic stability. enamine.netnih.gov

Substitution on the Piperazine Ring: Introducing substituents on the carbon atoms of the piperazine ring can create chiral centers and enforce specific conformations, which may lead to more selective interactions with a target protein. nih.gov

The following table illustrates how systematic modifications in related piperazine structures have influenced biological activity, providing a blueprint for the potential optimization of this compound analogues.

Base ScaffoldModificationObserved Effect on Activity/SpecificityReference Compound Example
Prazosin (Piperazine-containing)Replacement of piperazine with 2,3-dialkylpiperazineMaintained high affinity and selectivity for α1-adrenoreceptors, suggesting a lipophilic binding pocket.Cyclazosin
4-(1,2-diphenylethyl)piperazineIntroduction of a cyclopropylmethyl group at the N1-positionResulted in one of the most potent analgesic compounds in the series, over 100 times more potent than morphine.(S)-(+)-10 (as referenced in study)
4-(1,2-diphenylethyl)piperazineIntroduction of an allyl group at the N1-position on the R-enantiomerConferred narcotic antagonist activity, comparable to pentazocine.(R)-(-)-18 (as referenced in study)
Benzylpiperazine DerivativesVarying substituents on the benzyl ringModulates affinity for sigma receptors; lower basicity of the piperazine nitrogen can increase selectivity for S1R over S2R.Benzylpiperazine-derived S1R ligands

Exploration of Multi-Target Directed Ligands (MTDLs) based on the Piperazine Scaffold

Complex, multifactorial diseases such as neurodegenerative disorders or cancer often prove resistant to therapies that act on a single biological target. The Multi-Target Directed Ligand (MTDL) approach has emerged as a promising strategy, aiming to design a single chemical entity that can modulate multiple targets involved in the disease pathology. nih.gov The piperazine scaffold is exceptionally well-suited for the construction of MTDLs. researchgate.net Its structure allows it to function as a versatile linker, connecting two distinct pharmacophores, each designed to interact with a different target.

The this compound molecule is an ideal starting point for MTDL design. The benzylpiperazine moiety can serve as one pharmacophore, for instance, targeting monoamine transporters or receptors, a common action for this class of compounds. nih.govresearchgate.net The unsubstituted N4-nitrogen of the piperazine ring provides a convenient chemical handle to attach a second pharmacophore. This second functional group could be designed to interact with another target relevant to the disease, such as an enzyme (e.g., a kinase, cholinesterase) or another receptor.

The table below presents examples of how the piperazine scaffold has been successfully employed in the design of MTDLs, illustrating the potential pathways for developing MTDLs from a this compound base.

Piperazine-Based MTDL ConceptPharmacophore 1 (Target 1)Pharmacophore 2 (Target 2)Potential Therapeutic Area
Donepezil-melatonin hybridsN-benzylpiperidine (from Donepezil for AChE inhibition)Melatonin fragment (for antioxidant/neurogenic effects)Alzheimer's Disease
Tacrine-curcumin hybridsTacrine (for AChE/BuChE inhibition)Curcumin fragment (for anti-amyloid aggregation/antioxidant effects)Alzheimer's Disease
Vindoline-piperazine conjugatesVindoline (Antiproliferative)Substituted piperazine (Modulates cytotoxicity and pharmacokinetics)Cancer
Clozapine-related structuresArylpiperazineTricyclic systemSchizophrenia (multiple GPCRs)

Integration with Advanced Drug Discovery Platforms and High-Throughput Screening Methodologies

Modern drug discovery is heavily reliant on the integration of advanced technological platforms to accelerate the identification and optimization of new therapeutic agents. nih.gov Compounds like this compound and its derivatives are extensively studied using these sophisticated methods.

Computational and In Silico Methods: Before synthesis, computational tools are widely used to predict the potential of piperazine derivatives. bohrium.com Molecular docking simulations can forecast how a molecule like this compound might bind to the active site of a target protein, providing insights into its potential efficacy and mechanism of action. nih.govmdpi.comnih.gov The fluorine atoms in the molecule are particularly important in these models, as they can form specific hydrogen bonds or halogen bonds with amino acid residues in the target's binding pocket. Computational methods are also used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to prioritize which analogues to synthesize and test, thereby saving significant time and resources. bohrium.com

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands to millions of compounds against a specific biological target. Chemical libraries used in HTS often contain a diverse range of piperazine derivatives. A compound like this compound could be included in such a library to be screened against a wide array of targets, potentially uncovering novel and unexpected therapeutic applications. A screening hit provides a starting point for a full-fledged drug discovery program, which would then employ the analogue development strategies discussed previously.

The following table summarizes the key advanced platforms used in the discovery and development of piperazine-based compounds.

MethodologyObjectiveApplication to Piperazine Derivatives
Molecular DockingPredict binding mode and affinity to a biological target.Visualizing how compounds like this compound fit into a receptor's active site to guide analogue design. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR)Correlate chemical structure with biological activity.Building predictive models for the potency of new piperazine analogues based on their physicochemical properties.
High-Throughput Screening (HTS)Identify "hit" compounds from large chemical libraries.Screening libraries containing diverse piperazines against new targets to find starting points for drug development.
In Silico ADME/Tox PredictionEstimate pharmacokinetic and toxicity profiles.Prioritizing piperazine analogues with favorable drug-like properties (e.g., good oral bioavailability, low toxicity) before synthesis. bohrium.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-(2,5-difluoro-benzyl)-piperazine derivatives, and how can reaction conditions influence yield?

  • Methodological Answer : The synthesis of fluorobenzyl-piperazine derivatives typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") for triazole formation. Key steps include:

  • Using 1-(2-fluorobenzyl)-4-(prop-2-yn-1-yl)piperazine as a precursor, reacted with azidobenzene derivatives under CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM (1:2) solvent system .
  • Monitoring reaction progress via TLC (hexane:ethyl acetate, 1:2) and purifying via silica gel chromatography (ethyl acetate:hexane, 1:8).
  • Yield optimization requires precise stoichiometry (1.2 equiv. azide, 0.3 equiv. CuSO₄) and ambient temperature conditions to avoid side reactions .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substitution patterns and purity. Fluorine signals in ¹⁹F NMR are particularly diagnostic for distinguishing ortho/meta/para substituents .
  • LC-MS or HPLC with UV/vis detection to assess purity and identify byproducts. For example, unreacted azides or alkyne intermediates can be resolved using reverse-phase C18 columns .
  • Elemental analysis (EA) or high-resolution mass spectrometry (HRMS) for empirical formula validation .

Advanced Research Questions

Q. How does the substitution pattern on the benzyl group affect the anticancer activity of this compound derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare analogs with monofluoro (e.g., 2-fluorobenzyl) vs. difluoro (2,5-difluorobenzyl) substitutions. For example:
  • 1-(2-fluorobenzyl)piperazine triazoles showed moderate cytotoxicity (IC₅₀ = 12–35 μM) against breast cancer (MCF-7) cells, attributed to fluorine-induced electron-withdrawing effects enhancing target binding .
  • Dual fluorine substitution may improve metabolic stability and lipophilicity, as seen in similar piperazine-based tyrosine kinase inhibitors .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinases (e.g., EGFR or PI3K). Fluorine atoms often form halogen bonds with kinase hinge regions, improving binding affinity .

Q. What strategies resolve contradictions in reported biological activities of fluorinated piperazine derivatives (e.g., CNS vs. anticancer effects)?

  • Methodological Answer :

  • Target Selectivity Profiling : Use radiolabeled ligands (e.g., ¹⁸F-fluoroethyl analogs) to assess binding to dopamine transporters (DAT) vs. serotonin receptors (5-HT7R). For example:
  • 1-(4-fluorobenzyl)piperazine derivatives exhibit DAT affinity (Ki < 10 nM) but negligible 5-HT7R activity, explaining CNS stimulant effects .
  • Anticancer activity may arise from off-target kinase inhibition, requiring kinase panel screens (e.g., Eurofins KinaseProfiler) to identify secondary targets .
  • In Vivo Pharmacokinetic Studies : Compare brain-to-plasma ratios (e.g., via LC-MS/MS) to differentiate CNS-penetrant vs. peripherally restricted analogs .

Q. How can in vitro and in vivo models validate the antidiabetic potential of this compound analogs?

  • Methodological Answer :

  • Glucose Uptake Assays : Use 3T3-L1 adipocytes treated with insulin (10–100 nM) and test compounds (1–50 μM). Measure 2-deoxyglucose uptake via fluorescence .
  • Oral Glucose Tolerance Tests (OGTT) : Administer compounds (e.g., 100 µmol/kg) to streptozotocin-induced diabetic rats. Monitor blood glucose at 0, 30, 60, and 120 min post-glucose challenge. Active analogs like PMS 847 reduce AUC glucose by >40% without hypoglycemia .
  • Mechanistic Studies : Perform calcium imaging in pancreatic β-cells (e.g., INS-1E) to assess insulin secretion pathways independent of α₂-adrenoceptors .

Experimental Design & Data Analysis

Q. What experimental controls are essential when evaluating fluorinated piperazines in kinase inhibition assays?

  • Methodological Answer :

  • Positive Controls : Include staurosporine (pan-kinase inhibitor) and gefitinib (EGFR-specific) to validate assay conditions .
  • Solvent Controls : DMSO concentrations ≤0.1% to avoid nonspecific inhibition.
  • Counter-Screens : Test against non-target kinases (e.g., PKA, PKC) to confirm selectivity.
  • Cellular Validation : Pair biochemical IC₅₀ values with cell viability assays (e.g., MTT in HeLa cells) to distinguish enzymatic vs. cytotoxic effects .

Q. How can computational methods guide the rational design of this compound analogs with improved blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • LogP Calculations : Aim for 2–4 using software like MarvinSketch. Fluorine substitutions reduce LogP by ~0.5 per group but enhance metabolic stability .
  • BBB Score Prediction : Use SwissADME or admetSAR to prioritize compounds with high BBB permeability scores (>0.3).
  • Molecular Dynamics (MD) Simulations : Model interactions with P-glycoprotein (P-gp) to avoid efflux. Piperazine derivatives with bulky 2,5-difluoro groups show lower P-gp binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.